Cas no 62703-04-2 (1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis-)
![1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis- structure](https://pt.kuujia.com/scimg/cas/62703-04-2x500.png)
62703-04-2 structure
Nome do Produto:1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis-
1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis- Propriedades químicas e físicas
Nomes e Identificadores
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- 1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis-
- (1R,2S)-2-(3-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol
- 62703-04-2
- DTXSID20805953
- (1R,2S)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol
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- Inchi: InChI=1S/C16H16OS/c1-11-5-4-7-13(9-11)18-15-10-12-6-2-3-8-14(12)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16+/m0/s1
- Chave InChI: VUSVELTWGHODHA-JKSUJKDBSA-N
- SMILES: CC1=CC(=CC=C1)SC2CC3=CC=CC=C3C2O
Propriedades Computadas
- Massa Exacta: 256.09228
- Massa monoisotópica: 256.09218630g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 2
- Complexidade: 280
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.7
- Superfície polar topológica: 45.5Ų
Propriedades Experimentais
- PSA: 20.23
1H-Inden-1-ol, 2,3-dihydro-2-[(3-methylphenyl)thio]-, cis- Literatura Relacionada
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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